N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a benzamide group attached to a benzoxazole moiety, which is further substituted with dimethyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid or its derivatives, such as esters or acid chlorides, under acidic or basic conditions.
Substitution Reactions: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Amidation: The final step involves the formation of the benzamide group by reacting the substituted benzoxazole with benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The benzamide group can be reduced to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents like thionyl chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism by which N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide exerts its effects depends on its application:
Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in fluorescence that can be used to monitor biological processes.
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Comparison:
- Structural Differences: While these compounds share the benzoxazole core, they differ in the substituents attached to the aromatic rings, which can influence their chemical and physical properties.
- Unique Features: N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide is unique due to the presence of both hydroxy and benzamide groups, which can enhance its reactivity and potential applications in various fields.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-10-18-20(11-14(13)2)27-22(24-18)17-9-8-16(12-19(17)25)23-21(26)15-6-4-3-5-7-15/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPDWWOUGKROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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